N-ethyl-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide

Description

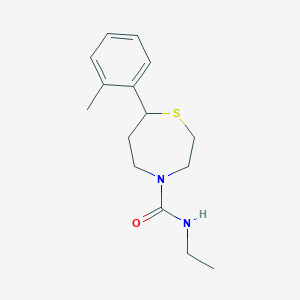

N-ethyl-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide is a synthetic carboxamide derivative featuring a 1,4-thiazepane core (a seven-membered heterocyclic ring containing sulfur and nitrogen). The compound is substituted with a 2-methylphenyl group at the 7-position and an ethyl carboxamide moiety at the 4-position. The ethyl and aryl substituents may influence lipophilicity, metabolic stability, and target binding compared to related compounds.

Properties

IUPAC Name |

N-ethyl-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OS/c1-3-16-15(18)17-9-8-14(19-11-10-17)13-7-5-4-6-12(13)2/h4-7,14H,3,8-11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCNHDYNTUOJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(SCC1)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-ethyl-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between an o-tolyl-substituted amine and an ethyl-substituted thioamide in the presence of a suitable catalyst can lead to the formation of the thiazepane ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-ethyl-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can result in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-ethyl-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide has various scientific research applications across multiple fields:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it useful in biochemical assays.

Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It can be investigated for its efficacy in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-ethyl-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide with structurally or functionally analogous carboxamides, focusing on metabolic behavior, pharmacokinetics, and structural determinants of activity. Key findings are summarized in Table 1.

Structural Analog: N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA)

DACA () is a carboxamide derivative with an acridine core and a dimethylaminoethyl side chain. While structurally distinct from the thiazepane-based compound, both share a carboxamide group and aromatic systems.

- Metabolism: DACA undergoes rapid and extensive metabolism in humans and rats, with 77% parent compound remaining in human plasma at 5 minutes, dropping to 25% at 45 minutes post-injection . A major metabolite, DACA-N-oxide, is formed via N-oxidation. This contrasts with the hypothetical metabolic pathway of this compound, where the ethyl group and thiazepane ring may reduce susceptibility to oxidative metabolism compared to DACA’s dimethylaminoethyl chain.

Tissue Distribution :

In rats, DACA persists in lung, heart, and brain tissues, suggesting favorable blood-brain barrier penetration . The thiazepane core in the target compound could enhance lipophilicity and tissue retention, but this remains speculative without direct data.

Thiazepane-Based Analogs

Compounds with 1,4-thiazepane scaffolds are less common in literature. However, structurally related thiazepane derivatives (e.g., zotepine analogs) often exhibit neuroleptic activity due to interactions with dopamine or serotonin receptors.

Carboxamide Derivatives in Oncology

Carboxamides like DACA and tasisulam are explored for antitumor activity. DACA’s rapid clearance (half-life ~3.2 hours in rats ) highlights challenges in maintaining therapeutic levels. The ethyl group in this compound may prolong half-life by slowing hepatic metabolism, though this requires validation.

Table 1: Comparative Analysis of Carboxamide Derivatives

Biological Activity

N-ethyl-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 278.41 g/mol. Its structure includes a thiazepane ring, which is known for its role in various pharmacological activities.

Inhibition of Kinases

One significant aspect of this compound is its role as an inhibitor of the ERK1/2 signaling pathway, which is crucial in cancer progression. Compounds that inhibit ERK1/2 have been shown to be effective in treating conditions mediated by this pathway, including various cancers . The inhibition of MAPKAP kinases, particularly MAPKAP-K2, has also been highlighted, suggesting potential applications in inflammatory diseases and cancer treatment .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines. The compound was tested against several types of cancer cells, showing a dose-dependent response where higher concentrations resulted in increased cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | ERK1/2 Inhibition |

| MCF-7 (Breast Cancer) | 15.0 | Induction of Apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Cell Cycle Arrest |

These results indicate that the compound may disrupt cellular processes critical for cancer cell survival, making it a candidate for further development in oncological therapies.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, correlating with the in vitro findings regarding its mechanism of action .

Toxicity and Side Effects

While the therapeutic potential is promising, it is essential to consider toxicity profiles. Preliminary toxicity assessments have indicated that at therapeutic doses, this compound exhibits minimal side effects on non-cancerous cells. However, further studies are needed to fully understand its long-term safety and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.